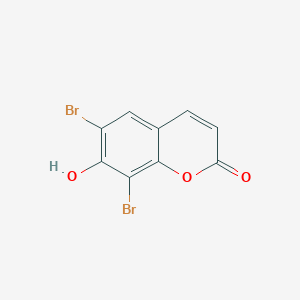![molecular formula C9H16O3Si B14304528 Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate CAS No. 111938-53-5](/img/structure/B14304528.png)
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methyl ester of penta-2,4-dienoic acid. This compound is notable for its unique structural features, which include a conjugated diene system and a trimethylsilyl ether group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate typically involves the reaction of penta-2,4-dienoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trimethylsilyl ester intermediate, which is then methylated using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of conjugated systems and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis and silyl group transfer.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical synthesis. Additionally, the conjugated diene system can participate in cycloaddition reactions, forming cyclic compounds through Diels-Alder reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(trimethylsilyl)oxy]but-2-enoate
- Methyl 4-[(trimethylsilyl)oxy]hex-2,4-dienoate
- Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl ether group and a conjugated diene system. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .
Propiedades
Número CAS |
111938-53-5 |
|---|---|
Fórmula molecular |
C9H16O3Si |
Peso molecular |
200.31 g/mol |
Nombre IUPAC |
methyl 4-trimethylsilyloxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H16O3Si/c1-8(12-13(3,4)5)6-7-9(10)11-2/h6-7H,1H2,2-5H3 |
Clave InChI |
XKVUTKBDCKQDKI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
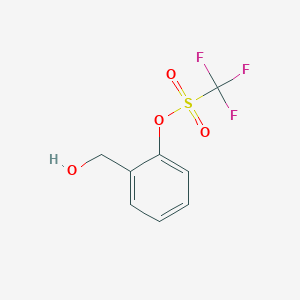
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
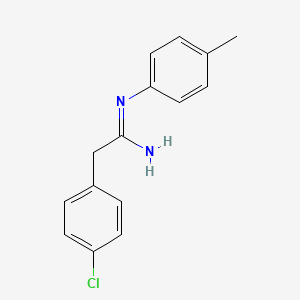
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
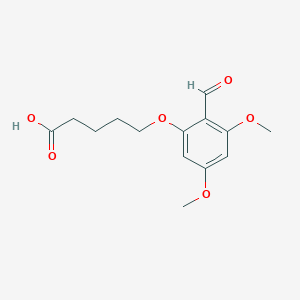
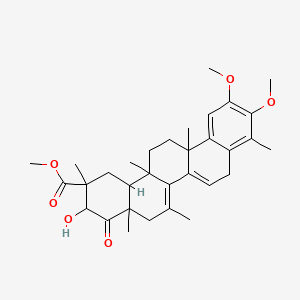
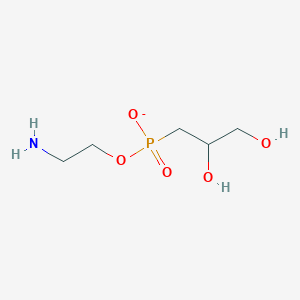
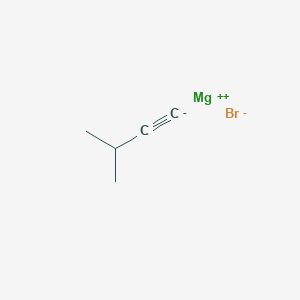
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
